2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a furan ring, a triazole ring, and a pyridazine ring, which are known for their diverse biological activities
Preparation Methods
The synthesis of 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate nitrile under acidic conditions.
Cyclization to form the pyridazine ring: The triazole intermediate is then subjected to cyclization with a suitable dicarbonyl compound.
Thioether formation: The resulting triazolopyridazine is reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the compound is treated with furan-2-ylmethylamine to form the acetamide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biological Studies: It has been used in studies to understand its effects on cellular processes and its potential as an anticancer agent.
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological context.
Comparison with Similar Compounds
2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]pyridines: These compounds share the triazole and pyridine rings but lack the furan and acetamide groups.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a similar triazole ring but are fused with a quinazoline ring instead of a pyridazine ring.
Triazolopyrazines: These compounds have a triazole ring fused with a pyrazine ring, differing in the heterocyclic system.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-15(17-9-11-3-1-7-23-11)10-25-16-19-18-14-6-5-12(20-21(14)16)13-4-2-8-24-13/h1-8H,9-10H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGDPGXGGPHNJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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